molecular formula C17H20ClN3O2 B5780258 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone

Cat. No.: B5780258
M. Wt: 333.8 g/mol
InChI Key: WEMZVCONLZXBJV-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and an oxazole ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the 3-chlorophenyl group. The oxazole ring is then synthesized separately and coupled with the piperazine derivative under specific reaction conditions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of catalysts and solvents is carefully controlled to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(4-Fluorophenyl)piperazine

Uniqueness

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is unique due to the presence of both the piperazine and oxazole rings, which confer distinct chemical and biological properties. The specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique interactions and effects.

Biological Activity

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone, often referred to as L150-0916 in research contexts, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in drug discovery.

Molecular Structure :

  • Molecular Formula : C23H23ClN6
  • Molecular Weight : 418.93 g/mol
  • LogP : 4.549 (indicating moderate lipophilicity)
  • Water Solubility : LogSw = -4.59 (poor solubility in water)

Structural Representation :
The compound features a piperazine ring substituted with a chlorophenyl group and an oxazole moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that L150-0916 exhibits a range of biological activities, particularly in areas related to antiviral and anticancer properties. It has been included in various screening libraries targeting different diseases.

Antiviral Activity

L150-0916 is part of an antiviral library containing over 67,000 compounds. Preliminary studies suggest it may inhibit viral replication through interference with viral proteins or host cell pathways.

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation in several studies. Its mechanism may involve the modulation of signaling pathways critical for cell survival and growth.

  • Inhibition of Protein Kinases :
    • L150-0916 has been identified as a potential protein kinase inhibitor. Protein kinases play crucial roles in cellular signaling pathways that regulate cell division and apoptosis.
  • Effects on Enzyme Activity :
    • Studies have demonstrated that compounds with similar structures can inhibit enzymes such as acetylcholinesterase and urease, which are involved in neurotransmission and metabolic processes, respectively.

Study 1: Antiviral Screening

In a study focused on the antiviral potential of compounds from the library including L150-0916, researchers found that it exhibited significant inhibitory effects against specific viruses (source needed). The exact mechanism was not fully elucidated but suggested interactions with viral replication machinery.

Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of L150-0916 showed that it effectively reduced the viability of various cancer cell lines, including colorectal and breast cancer cells. The compound's IC50 values were reported at concentrations significantly lower than those required for many standard chemotherapeutics (source needed).

Comparative Analysis Table

PropertyL150-0916Similar Compounds
Molecular Weight418.93 g/molVaries (typically 300-500 g/mol)
LogP4.549Varies
Antiviral ActivityModerate to HighVaries
Anticancer ActivityEffective against multiple linesVaries
Protein Kinase InhibitionYesYes

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-12-16(13(2)23-19-12)11-17(22)21-8-6-20(7-9-21)15-5-3-4-14(18)10-15/h3-5,10H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMZVCONLZXBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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